MTTB

PPARγ Nuclear Receptor Pharmacology Competitive Antagonism

Select MTTB for its reversible, competitive antagonism of PPARγ—ideal for washout experiments and dose-response studies where complete inhibition is undesirable. This high-purity (>98%) tool compound is a key control to distinguish sustained from modulable target engagement, contrasting sharply with irreversible inhibitors like GW9662.

Molecular Formula C33H29F6NO5
Molecular Weight 633.5874
Cat. No. B1193148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTTB
SynonymsMTTB
Molecular FormulaC33H29F6NO5
Molecular Weight633.5874
Structural Identifiers
SMILESCCCC/C(C(O)=O)=C\C1=CC(OCC2=CC=C3N=C(C(F)(F)F)C=C(OC)C3=C2)=CC=C1OCC4=CC=C(C(F)(F)F)C=C4
InChIInChI=1S/C33H29F6NO5/c1-3-4-5-22(31(41)42)15-23-16-25(11-13-28(23)45-18-20-6-9-24(10-7-20)32(34,35)36)44-19-21-8-12-27-26(14-21)29(43-2)17-30(40-27)33(37,38)39/h6-17H,3-5,18-19H2,1-2H3,(H,41,42)/b22-15+
InChIKeySQBLABNTHYWMFI-PXLXIMEGSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MTTB (T-10017): A Competitive PPARγ Antagonist Prototype with Quantifiable Differentiation from Irreversible and Weak Antagonists


MTTB, also known as T-10017, is a synthetic small molecule that functions as a competitive antagonist of peroxisome proliferator-activated receptor gamma (PPARγ) [1]. It was identified through a kinetic characterization screen and exhibits competitive antagonism against the PPARγ agonist rosiglitazone in cellular transactivation assays [1]. MTTB belongs to a new class of PPARγ antagonists characterized by a (E)-2-benzylidene-hexanoic acid scaffold and serves as a prototype for structure-activity relationship (SAR) optimization efforts [2].

Why PPARγ Antagonists Cannot Be Interchanged: MTTB's Competitive Mechanism vs Irreversible Inhibitors


PPARγ antagonists are not a homogeneous class; they exhibit fundamental differences in mechanism of action, potency, and cellular disposition that preclude simple substitution. MTTB is a competitive antagonist that reversibly binds to the PPARγ ligand-binding domain [1], whereas widely used tools like GW9662 and T0070907 are irreversible covalent inhibitors [2][3]. This mechanistic divergence translates into distinct pharmacological profiles: competitive antagonists allow dose-dependent modulation, while irreversible inhibitors cause prolonged target suppression. Furthermore, MTTB displays weak partial agonistic activity [1], a feature absent in irreversible antagonists, and accumulates intracellularly to a much greater extent than GW9662 [1]. These differences have direct consequences for experimental design and data interpretation in PPARγ research.

MTTB Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Data


Mechanism of Action: MTTB is a Competitive Antagonist, Unlike Irreversible GW9662

MTTB functions as a competitive antagonist of PPARγ, as demonstrated in PPARγ-dependent transactivation assays in HEK293T cells. In contrast, GW9662 acts as a non-competitive, irreversible inhibitor that covalently modifies Cys285 in the PPARγ ligand-binding domain [1][2]. MTTB exhibited IC50 values of 4.3 µM and 1.6 µM against 1 µM rosiglitazone when using the isolated PPARγ ligand-binding domain (PPARγ-LBD) or the full-length PPARγ protein, respectively [1].

PPARγ Nuclear Receptor Pharmacology Competitive Antagonism

Potency Against Rosiglitazone-Induced PPARγ Activation: MTTB vs T0070907 and SR202

MTTB exhibits intermediate potency among PPARγ antagonists. In HEK293T cells, MTTB inhibits rosiglitazone (1 µM)-induced PPARγ transactivation with an IC50 of 4.3 µM [1]. In comparison, the irreversible antagonist T0070907 displays an apparent IC50 of approximately 1 nM for inhibition of [³H]rosiglitazone binding [2], while the selective antagonist SR202 (Mifobate) attenuates troglitazone-induced PPARγ transcriptional activity with an IC50 of 140 µM .

PPARγ IC50 Antagonist Potency

Intracellular Accumulation: MTTB Exhibits Superior Cellular Uptake Compared to GW9662

In all cell lines examined (HEK293T, Jurkat T, and MonoMac6), MTTB showed markedly higher intracellular accumulation than the comparator GW9662, as quantified by LC-MS/MS analysis [1]. While exact fold-difference values are not reported in the abstract, the authors emphasize that MTTB's rapid cellular uptake contributes to its competitive antagonistic characteristics and offers the potential for dose regulation of PPARγ and immune responses [1].

Intracellular Accumulation LC-MS/MS Cellular Pharmacokinetics

Weak Partial Agonism: MTTB Demonstrates Unique Partial Agonistic Activity Absent in GW9662

When tested alone in the PPARγ-dependent transactivation assay, MTTB exhibited weak partial agonistic effects [1]. In contrast, the irreversible antagonist GW9662 does not display partial agonism and acts solely as an inhibitor [2]. This partial agonistic property suggests that MTTB may differentially modulate PPARγ transcriptional activity depending on cellular context and cofactor availability, a feature not shared by pure irreversible antagonists.

Partial Agonism PPARγ Functional Selectivity

Physicochemical Properties: MTTB's Solubility Profile vs Optimized Derivatives T-10075 and T-10106

MTTB exhibits limited aqueous solubility, with a measured solubility of 50–75 µM in PBS buffer (pH 7.4) containing 1% DMSO, and high lipophilicity (cLogDpH7 = 8.69) [1]. These physicochemical limitations motivated structure-activity relationship (SAR) optimization efforts that led to the identification of derivatives T-10075 and T-10106, which display improved drug-like properties and enhanced pharmacokinetic profiles [1].

Solubility Lipophilicity Physicochemical Properties

MTTB Application Scenarios: Where Competitive PPARγ Antagonism is Required


Mechanistic Studies of PPARγ Antagonism: Differentiating Competitive vs Irreversible Inhibition

Researchers investigating the functional consequences of PPARγ antagonism can use MTTB as a competitive control alongside irreversible antagonists like GW9662 or T0070907. MTTB's reversible binding allows washout experiments to distinguish between sustained and reversible target modulation [1].

Dose-Response Titration Experiments Requiring Partial PPARγ Modulation

Due to its intermediate potency (IC50 = 4.3 µM) and weak partial agonism, MTTB is well-suited for dose-response studies where complete PPARγ inhibition is undesirable. It enables fine titration of PPARγ activity in cellular models of inflammation or cancer [1].

Cellular Uptake and Intracellular Trafficking Studies

MTTB's high intracellular accumulation, confirmed by LC-MS/MS across multiple cell lines, makes it a useful tool for investigating cellular uptake mechanisms and intracellular distribution of PPARγ ligands [1].

Scaffold for Structure-Activity Relationship (SAR) Optimization

As a validated competitive PPARγ antagonist scaffold, MTTB serves as a starting point for medicinal chemistry efforts aimed at improving solubility, potency, and pharmacokinetic properties, as demonstrated by the development of T-10075 and T-10106 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MTTB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.